molecular formula C6H2BrClFNO2 B1450067 5-Bromo-2-chloro-3-fluoroisonicotinic acid CAS No. 2091873-10-6

5-Bromo-2-chloro-3-fluoroisonicotinic acid

Cat. No.: B1450067
CAS No.: 2091873-10-6
M. Wt: 254.44 g/mol
InChI Key: RBEABXBWDWKXDV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2BrClFNO2. It is a derivative of isonicotinic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring. This compound is used in various scientific research studies due to its versatile properties, making it a valuable tool for investigating pharmaceuticals, organic synthesis, and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluoroisonicotinic acid typically involves halogenation reactions. One common method starts with isonicotinic acid, which undergoes bromination, chlorination, and fluorination under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination and fluorination can be carried out using appropriate halogenating agents such as thionyl chloride (SOCl2) and elemental fluorine (F2) or other fluorinating reagents .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multi-step synthesis with intermediate purification steps. The reaction conditions are carefully controlled to ensure safety and efficiency, with the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-fluoroisonicotinic acid is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique combination of halogens imparts distinct chemical and physical properties, making it valuable for specific research applications and synthetic routes .

Properties

IUPAC Name

5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEABXBWDWKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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